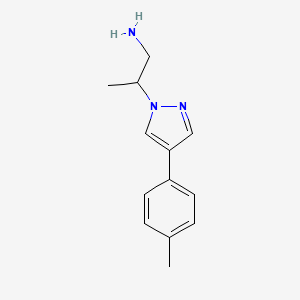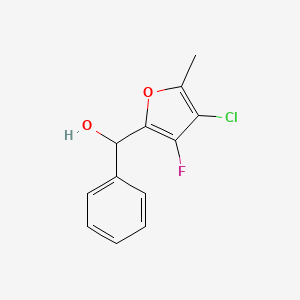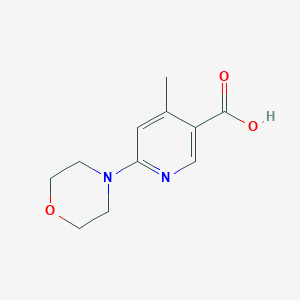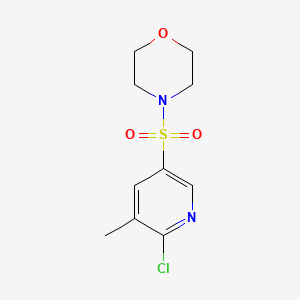
2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine is an organic compound that features a pyrazole ring substituted with a p-tolyl group and a propan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of p-tolylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This intermediate can then be reacted with a suitable amine to introduce the propan-1-amine chain .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylpropan-2-amine: Similar structure but lacks the pyrazole ring.
4-(p-Tolyl)-1H-pyrazole: Similar structure but lacks the propan-1-amine chain.
Uniqueness
2-(4-(p-Tolyl)-1H-pyrazol-1-yl)propan-1-amine is unique due to the combination of the pyrazole ring and the propan-1-amine chain, which imparts specific chemical and biological properties not found in the similar compounds .
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-[4-(4-methylphenyl)pyrazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C13H17N3/c1-10-3-5-12(6-4-10)13-8-15-16(9-13)11(2)7-14/h3-6,8-9,11H,7,14H2,1-2H3 |
Clé InChI |
QBYXJILDRNGOLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN(N=C2)C(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)



![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)


![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)
![2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid](/img/structure/B11801349.png)





